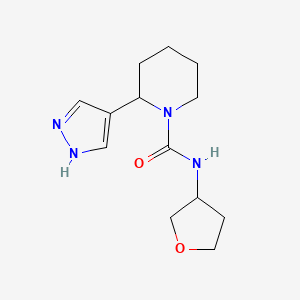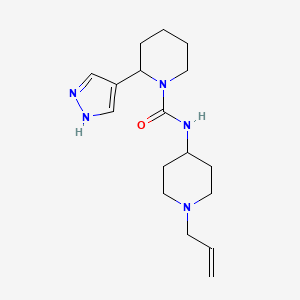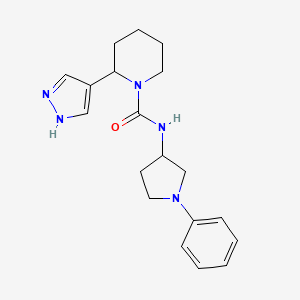![molecular formula C17H23N5O B7643218 N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643218.png)
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of mGluR5, this compound inhibits the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have potential neuroprotective effects in various models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide in lab experiments is its high selectivity for mGluR5, which allows for precise modulation of the receptor's activity. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including the investigation of its therapeutic potential in the treatment of various neurological disorders, the development of more potent and selective mGluR5 antagonists, and the exploration of the role of mGluR5 in other physiological and pathological processes.
Métodos De Síntesis
The synthesis of N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves several steps, including the reaction of 3,5-dimethylpyridine with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The final step involves the coupling of the resulting product with piperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-5-6-14(10-19-13)7-8-18-17(23)22-9-3-2-4-16(22)15-11-20-21-12-15/h5-6,10-12,16H,2-4,7-9H2,1H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSRFBXXSYHYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCNC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)



![N-(2-methyloxolan-3-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7643200.png)
![N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643205.png)
![2-Amino-1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B7643208.png)

![2-Amino-1-[2-(4-propan-2-ylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7643244.png)
![2-Amino-1-[2-[3-(difluoromethoxy)phenyl]morpholin-4-yl]propan-1-one](/img/structure/B7643250.png)